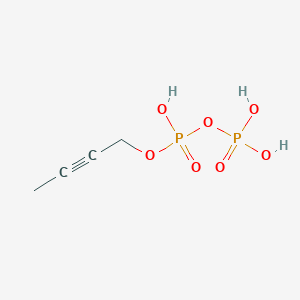
But-2-Yn-1-Yl Trihydrogen Diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BPH-1086, also known as diphosphoric acid 2-butyn-1-yl ester, is a chemical compound that functions as an inhibitor of the enzyme IspH. IspH is the last enzyme in the nonmevalonate pathway, which is crucial for the biosynthesis of isoprenoids in bacteria. This pathway is absent in humans, making IspH a promising target for developing antibiotics against bacterial pathogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BPH-1086 involves the preparation of diphosphoric acid 2-butyn-1-yl ester. The synthetic route typically includes the reaction of 2-butyn-1-ol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of BPH-1086 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
BPH-1086 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BPH-1086 into its reduced forms.
Substitution: The ester group in BPH-1086 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with BPH-1086 under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BPH-1086 can yield corresponding carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
BPH-1086 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in inhibiting the IspH enzyme in bacterial pathogens.
Medicine: Potential use as an antibiotic due to its ability to target the nonmevalonate pathway in bacteria.
Industry: Employed in the development of new materials and chemical processes.
作用機序
BPH-1086 exerts its effects by inhibiting the IspH enzyme. The IspH enzyme, also known as LytB, is involved in the final step of the nonmevalonate pathway, which is essential for the biosynthesis of isoprenoids in bacteria. BPH-1086 binds to the active site of IspH, preventing the enzyme from catalyzing the conversion of its substrate. This inhibition disrupts the production of isoprenoids, leading to the death of bacterial cells.
類似化合物との比較
Similar Compounds
Fosmidomycin: Another inhibitor of the nonmevalonate pathway, targeting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase.
Triclosan: Inhibits the enzyme enoyl-acyl carrier protein reductase in the fatty acid synthesis pathway of bacteria.
MurA-IN-2: Inhibits the enzyme MurA, which is involved in the synthesis of peptidoglycan in bacterial cell walls.
Uniqueness
BPH-1086 is unique in its specific inhibition of the IspH enzyme, which is not targeted by many other antibiotics. This specificity makes it a valuable tool for studying the nonmevalonate pathway and developing new antibiotics that can overcome resistance mechanisms in bacteria.
特性
分子式 |
C4H8O7P2 |
|---|---|
分子量 |
230.05 g/mol |
IUPAC名 |
but-2-ynyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C4H8O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h4H2,1H3,(H,8,9)(H2,5,6,7) |
InChIキー |
MMKJTWNLJFDOFE-UHFFFAOYSA-N |
正規SMILES |
CC#CCOP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

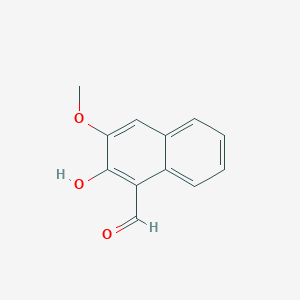
![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)
![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
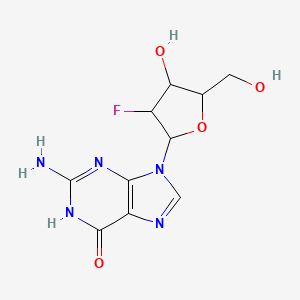
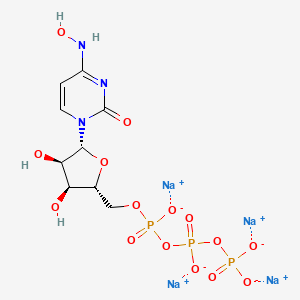
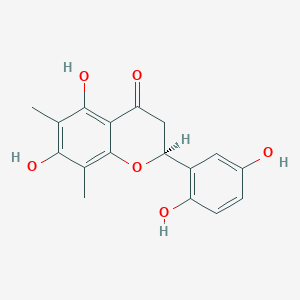
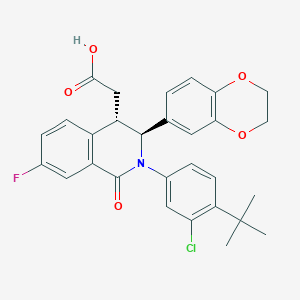
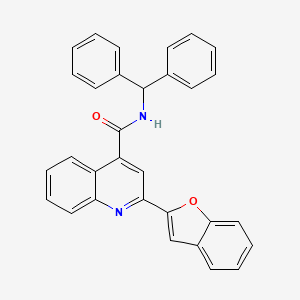
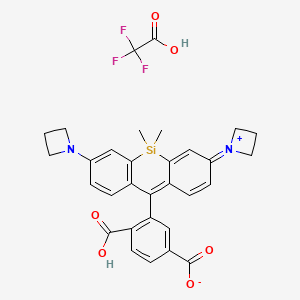
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
